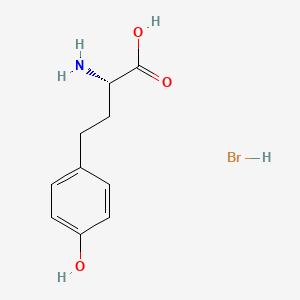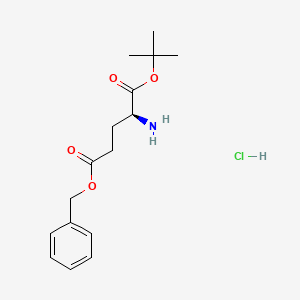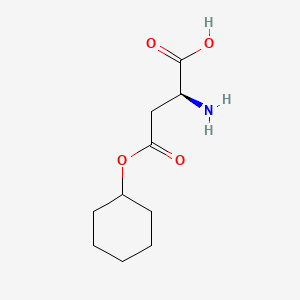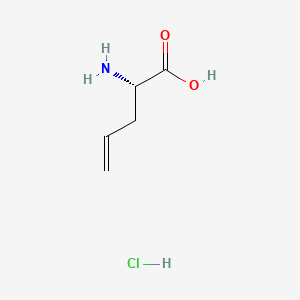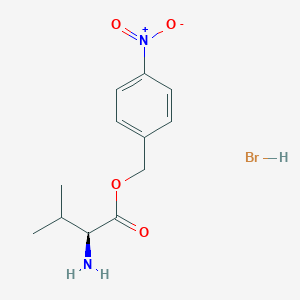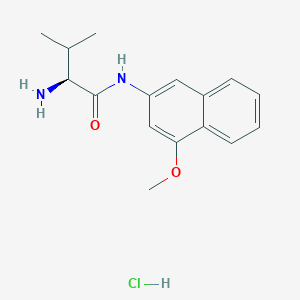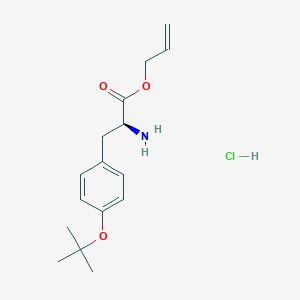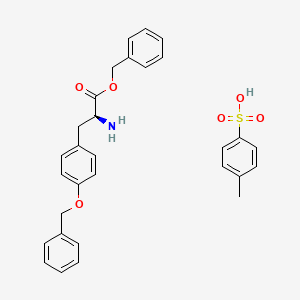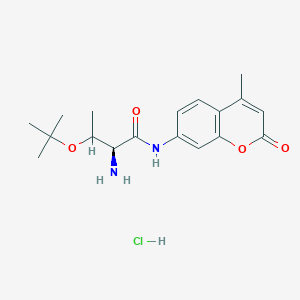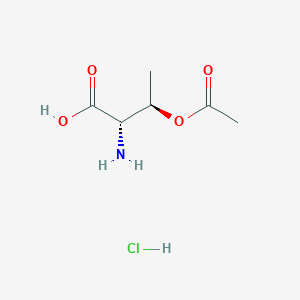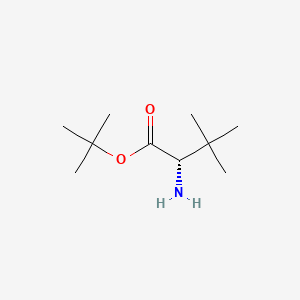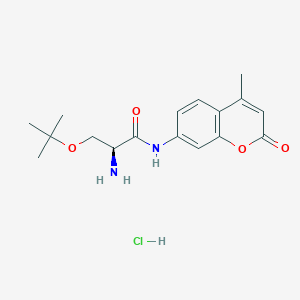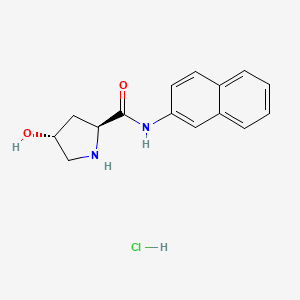
H-Hyp-betana HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Hyp-betana hydrochloride: is a chemical compound with the molecular formula C15H16N2O2 · HCl and a molecular weight of 292.77 . It is a derivative of betaine, a naturally occurring compound found in various plants and animals. Betaine is known for its role in methylation processes and osmoregulation in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Hyp-betana hydrochloride typically involves the reaction of betaine with specific reagents under controlled conditions. One common method is the accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE). This method ensures high purity and yield of the compound .
Industrial Production Methods: In industrial settings, the production of H-Hyp-betana hydrochloride may involve large-scale extraction from natural sources such as Beta vulgaris (sugar beet). The process includes extraction, purification, and crystallization steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: H-Hyp-betana hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: H-Hyp-betana hydrochloride is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new compounds and materials.
Biology: In biological research, H-Hyp-betana hydrochloride is used to study methylation processes and osmoregulation. It is also used in the development of new drugs and therapies.
Medicine: H-Hyp-betana hydrochloride has potential therapeutic applications due to its role in methylation and osmoregulation. It is being studied for its potential use in treating conditions such as homocystinuria and other metabolic disorders .
Industry: In industrial applications, H-Hyp-betana hydrochloride is used in the production of various chemicals and materials. Its unique properties make it valuable in the development of new products and technologies .
Mechanism of Action
H-Hyp-betana hydrochloride exerts its effects through its role as a methyl group donor. It participates in the methylation of homocysteine to form methionine, a crucial process in the regulation of homocysteine levels in the blood. This mechanism is essential for maintaining cellular function and preventing metabolic disorders .
Comparison with Similar Compounds
Betaine: A naturally occurring compound with similar methylation properties.
Trimethylglycine: Another methyl group donor with similar biological functions.
Uniqueness: H-Hyp-betana hydrochloride is unique due to its specific structure and properties, which make it valuable in various scientific and industrial applications. Its ability to participate in methylation processes and osmoregulation distinguishes it from other similar compounds .
Properties
CAS No. |
201994-57-2 |
|---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O2.ClH/c18-13-8-14(16-9-13)15(19)17-12-6-5-10-3-1-2-4-11(10)7-12;/h1-7,13-14,16,18H,8-9H2,(H,17,19);1H |
InChI Key |
OPKGRHNSTNJAGN-UHFFFAOYSA-N |
SMILES |
C1C(CNC1C(=O)NC2=CC3=CC=CC=C3C=C2)O.Cl |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)O.Cl |
Canonical SMILES |
C1C(CNC1C(=O)NC2=CC3=CC=CC=C3C=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


